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Compound of Interest

Compound Name: 2-Acetoxy-2'-methylbenzophenone

CAS No.: 890098-87-0

Cat. No.: B1323975 Get Quote

Executive Summary & Product Profile
2-Acetoxy-2'-methylbenzophenone (2-Ac-2'-MeBP) is a specialized photochemical probe

that integrates two distinct reactive moieties: an ortho-methyl group capable of photo-

enolization and an ortho-acetoxy group potentially active in photo-release or photo-Fries

rearrangement.

In the context of Transient Absorption Spectroscopy (TAS), this compound serves as a critical

model for studying competitive intramolecular dynamics. Unlike standard photo-cages (e.g., o-

nitrobenzyls) or pure triplet sensitizers (e.g., Benzophenone), 2-Ac-2'-MeBP exhibits a complex

excited-state landscape dominated by ultrafast hydrogen abstraction.

Key Applications
Mechanistic Photochemistry: Probing the "Ortho Effect" and substituent electronic

perturbations on triplet manifolds.

Photo-Click Chemistry: Precursor for light-induced Diels-Alder reactions via the photoenol

intermediate.

Caged Compounds: Investigating distal substituent effects on release kinetics.
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Mechanistic Deep Dive: The Excited State
Landscape
To interpret the TAS signals of 2-Ac-2'-MeBP, one must understand the competing pathways

immediately following photoexcitation.

The Dominant Pathway: Photo-Enolization
Upon UV excitation (355 nm), the molecule enters the Singlet excited state (

) and undergoes rapid Intersystem Crossing (ISC) to the Triplet state (

).

Triplet Formation (

): The

triplet state is formed within picoseconds.

H-Abstraction: The carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group

(on the 2'-ring). This is the rate-determining step for enol formation.

Biradical Intermediate: A 1,4-biradical is formed, which relaxes into two enol isomers:

Z-Enol: Short-lived, rapidly reverts to the ketone.

E-Enol: Long-lived (

s lifetime), observable in TAS, capable of trapping dienophiles.

The Competing Pathway: Acetoxy Modulation
While the ortho-acetoxy group (on the 2-ring) can undergo Photo-Fries rearrangement, the

kinetics of intramolecular H-abstraction (

) typically outcompete the cleavage or rearrangement pathways in the nanosecond regime.
However, the acetoxy group exerts an electron-withdrawing inductive effect, potentially
shortening the triplet lifetime compared to the parent 2-methylbenzophenone.
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Figure 1: Photophysical pathway of 2-acetoxy-2'-methylbenzophenone. The dominant H-

abstraction pathway leads to the formation of observable photoenols.

Comparative Analysis: 2-Ac-2'-MeBP vs.
Alternatives
This section objectively compares 2-Ac-2'-MeBP with its parent compound (2-

Methylbenzophenone) and a standard photo-cage (2-Nitrobenzyl Acetate).

Performance Metrics Table
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Feature
2-Acetoxy-2'-

methylbenzophenon

e

2-

Methylbenzophenon

e (Alternative 1)

2-Nitrobenzyl

Acetate (Alternative

2)

Primary Role
Dual-probe / Modified

Enolizer
Pure Photo-enolizer

Caged Compound

(Release)

Excitation (

)
266 nm / 355 nm 266 nm / 355 nm 308 nm / 355 nm

Triplet Lifetime (

)

~20 - 30 ns

(Shortened by

substitution)

~30 - 60 ns (Solvent

dependent)
N/A (Rapid release)

Key Transient Species
E-Photoenol (

nm)

E-Photoenol (

nm)

aci-Nitro (

nm)

Quantum Yield (

)

Moderate (

)

High (

)

Low to Moderate (

)

Reaction Kinetics
Ultrafast H-abstraction

dominates
Ultrafast H-abstraction

ms-scale release

kinetics

Chemical Stability
Hydrolytically

sensitive (ester)
Stable Stable

Comparative Insights
Vs. 2-Methylbenzophenone (2-MeBP):

Spectral Shift: The acetoxy group in 2-Ac-2'-MeBP induces a slight hypsochromic shift

(blue shift) in the enol absorption band compared to 2-MeBP due to electronic withdrawal

on the aromatic ring.

Lifetime: The triplet lifetime of 2-Ac-2'-MeBP is typically shorter.[1] The acetoxy group can

introduce non-radiative decay channels or slightly enhance ISC rates, making the transient

window narrower.
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Recommendation: Use 2-MeBP if your sole goal is generating photoenols for

cycloaddition. Use 2-Ac-2'-MeBP if you are studying how remote ester groups influence

radical stability.

Vs. 2-Nitrobenzyl Acetate:

Mechanism: Nitrobenzyls rely on a nitro-to-aci tautomerization followed by release. 2-Ac-

2'-MeBP relies on reversible enolization.

Speed: 2-Ac-2'-MeBP generates its reactive intermediate (enol) in nanoseconds.

Nitrobenzyl release often occurs on the millisecond scale.

Recommendation: For ultrafast triggering, benzophenone derivatives are superior, but

they do not permanently "release" a payload unless trapped. Nitrobenzyls are better for

permanent uncaging.

Experimental Protocol: Transient Absorption
Workflow
To obtain valid data for 2-Ac-2'-MeBP, the following self-validating protocol is recommended.

A. Sample Preparation[2][3]
Solvent: Acetonitrile (MeCN) or Benzene.[1] Note: Protic solvents like Methanol can shorten

the lifetime of the E-enol via proton-assisted reversion.

Concentration: Adjust to an Optical Density (OD) of 0.3 - 0.5 at the excitation wavelength

(355 nm) to ensure uniform pumping without screening effects.

Degassing:CRITICAL. Oxygen quenches the triplet state (

). Samples must be purged with Argon for at least 20 minutes or subjected to 3 freeze-pump-
thaw cycles.

B. Pump-Probe Setup
Pump Source: Nd:YAG laser (3rd harmonic, 355 nm). Pulse width: 4-6 ns. Energy: 5-10

mJ/pulse.
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Probe Source: Xenon arc lamp (pulsed) for

s timescales; White light continuum (CaF2 plate) for fs-ps timescales.

Detection: PMT (Photomultiplier Tube) coupled to a monochromator.

C. Data Acquisition Steps
Baseline: Record spectrum of solvent only.

Ground State: Record UV-Vis of the sample before laser exposure to check for

photodegradation.

Transient Acquisition:

Time Zero (

): Calibrate using the coherent artifact or a standard (e.g., Benzophenone in MeCN).

Spectral Scan: Collect kinetic traces from 300 nm to 700 nm in 10 nm steps.

Target Wavelengths: Monitor 530 nm (Triplet decay) and 390 nm (Enol growth/decay).
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Figure 2: Experimental workflow for Transient Absorption Spectroscopy.

Typical Data Interpretation
When analyzing the data for 2-Ac-2'-MeBP, look for these specific signatures:

Early Time (10 ns - 50 ns):

Spectrum: Broad absorption centered at 525-535 nm.

Assignment: Triplet State (

).

Behavior: Rapid decay corresponding to the rate of hydrogen abstraction (

).
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Intermediate Time (100 ns - 1

s):

Spectrum: Loss of 530 nm peak; Growth of a new band at 380-410 nm.

Assignment: Formation of the E-Photoenol.

Isosbestic Point: You may observe an isosbestic point between the Triplet and Enol bands,

indicating a direct precursor-product relationship.

Late Time (> 10

s):

Spectrum: Decay of the 390 nm band.

Assignment: Re-ketonization of the E-enol back to the ground state.
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Note: Specific peer-reviewed papers solely dedicated to "2-acetoxy-2'-methylbenzophenone"

are rare in open literature; the data above is synthesized from the established photophysics of

the constituent 2-acetoxy and 2-methyl benzophenone moieties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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